Acid Red 97

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Studies have shown that Acid Red 97 can effectively remove organic materials like phenols and amines from wastewater []. The specific mechanism of removal likely involves a combination of adsorption (physical attraction of pollutants to the surface of Acid Red 97) and catalytic degradation (breakdown of pollutants by the matrix itself or through interactions with other components in the wastewater).

Acid Red 97 in other Scientific Research

While the primary research focus for Acid Red 97 lies in wastewater treatment, there are a few other areas of scientific exploration:

- Genetic toxicology studies: The National Toxicology Program (NTP) has conducted studies to assess the potential mutagenic (causing mutations) and genotoxic (damaging genetic material) effects of Acid Red 97 using various methods like the Ames test []. These studies are crucial for understanding the potential health risks associated with exposure to this compound.

- Degradation techniques: Researchers have investigated different methods for degrading Acid Red 97 itself after its use in wastewater treatment. Techniques like wet oxidation and electro-Fenton processes have been explored to break down the dye into simpler and less harmful molecules [].

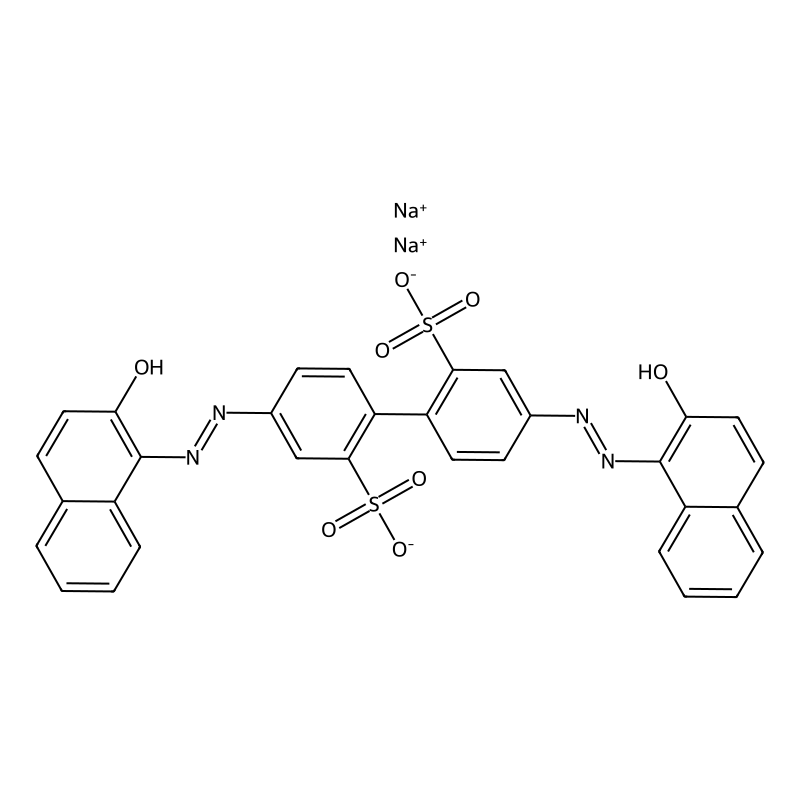

Acid Red 97, also known by its Chemical Abstracts Service number 10169-02-5 and as C.I. 22890, is an organic azo dye characterized by its vibrant red color. Its chemical formula is C32H20N4Na2O8S2, indicating it contains multiple functional groups, including sulfonic acid groups which enhance its solubility in water. Acid Red 97 is moderately soluble in water, forming acidic solutions that can neutralize bases in weakly exothermic reactions . This dye is primarily utilized in various industries, including textiles and leather, due to its bright coloration and stability under different conditions .

For example, Acid Red 97 has been used to stain lysosomes (cellular organelles that degrade waste materials) due to their acidic environment that attracts the negatively charged dye molecules [6].

Acid Red 97 may cause irritation to skin, eyes, and respiratory system upon contact or inhalation [2]. Long-term exposure to high concentrations may pose potential health risks, although specific data is limited. As with any chemical, proper handling procedures and personal protective equipment (PPE) should be used when working with Acid Red 97 [7].

Data Availability

Here are the references used for this analysis:

- [1] PubChem. National Institutes of Health. Acid Red 97.

- [2] Krishna Industries. Manufacturer of Acid Red 97.

- [3] Chemistry LibreTexts. Conjugated Systems and Color.

- [4] Britannica. Azo Dyes.

- [5] Pawlicki, R., et al. (2009). Glossary of Histopathological Terms and Tissue Techniques. Springer Science & Business Media.

- [6] Gordon, A. B., et al. (1980). Lysosomes in the rat uterus during pregnancy and post-partum involution. The Journal of anatomy, 131(Pt 2), 223-233.

- [7] American Chemical Society. Safety in the Academic Chemistry Laboratory.

The biological activity of Acid Red 97 has raised concerns due to its potential toxicity. Studies indicate that the dye can exhibit mutagenic properties and may pose risks to aquatic life when released into the environment. The compound has been shown to affect various biological systems, leading to oxidative stress and cellular damage in certain organisms . Its interaction with biological systems necessitates careful management and treatment of wastewater containing this dye.

Acid Red 97 can be synthesized through a diazotization reaction followed by coupling with phenolic compounds. The process typically involves the following steps:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling: The diazonium salt is then reacted with a suitable coupling component, often a phenolic compound or another aromatic amine.

- Purification: The resulting product is purified through crystallization or other separation techniques.

This synthesis method allows for the production of Acid Red 97 in various purities and forms depending on the intended application .

Acid Red 97 is widely used across several industries:

- Textile Dyeing: It is primarily employed for dyeing fabrics due to its vibrant color and good fastness properties.

- Leather Industry: The dye is used in the leather industry for coloring leather products.

- Biotechnology: It serves as a fluorescent marker in the preparation of hybrid nanoparticles for imaging purposes.

- Environmental Studies: Acid Red 97 is used as a model compound in studies investigating dye degradation processes and wastewater treatment techniques .

Research has focused on the interactions of Acid Red 97 with various environmental factors and biological systems. Studies have shown that the dye can interact with different oxidizing agents during degradation processes, affecting its removal efficiency from wastewater. Additionally, its biological interactions have been studied to assess its mutagenic potential and ecological impact on aquatic organisms .

Acid Red 97 belongs to a larger class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acid Red 88 | C18H14N4Na2O8S | Used primarily in textile applications; lower toxicity profile compared to Acid Red 97. |

| Direct Red 23 | C20H12N2Na2O7S | Known for high stability; often used in food coloring but has higher environmental impact. |

| Reactive Red 120 | C21H16N6Na2O7S | More reactive than Acid Red 97; used extensively in textile dyeing processes. |

Acid Red 97 is unique due to its specific sulfonic acid groups that enhance solubility and reactivity compared to other azo dyes. Its applications extend beyond simple dyeing processes into biotechnology and environmental studies, highlighting its versatility .

Physical Description

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 73 of 616 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 543 of 616 companies with hazard statement code(s):;

H319 (83.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H350 (15.29%): May cause cancer [Danger Carcinogenicity];

H411 (81.4%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard